1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide is a compound that features a unique structure combining an imidazole ring with a cyclopentane backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common motif in biologically active molecules, suggests that this compound may exhibit interesting pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane moiety. One common synthetic route involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The imidazole ring can participate in substitution reactions, where substituents on the ring are replaced by other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Due to the presence of the imidazole ring, it may exhibit pharmacological properties such as enzyme inhibition or receptor modulation.
Wirkmechanismus
The mechanism by which 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopentane moiety may also contribute to the compound’s overall binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other imidazole-containing molecules such as:
1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide: This compound lacks the dimethyl groups on the imidazole ring, which may affect its biological activity and chemical reactivity.
5-Amino-pyrazoles: These compounds also contain nitrogen heterocycles and are used in various synthetic and medicinal applications.
2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Known for its anticancer activity, this compound highlights the diverse applications of imidazole derivatives.
The uniqueness of 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide lies in its specific substitution pattern and the combination of the imidazole ring with a cyclopentane backbone, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H18N4O |
---|---|
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
1-amino-3-(4,5-dimethylimidazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-7-8(2)15(6-14-7)9-3-4-11(13,5-9)10(12)16/h6,9H,3-5,13H2,1-2H3,(H2,12,16) |
InChI-Schlüssel |
UATLFRSDVNDTMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C=N1)C2CCC(C2)(C(=O)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.